Scientific Field: Chemistry, specifically in the field of catalysis.
Summary of the Application: The chiral diphosphine ligand, Xyl-P16C6-Phos, was used in the Rhodium (Rh) and Iridium (Ir) catalyzed asymmetric hydrogenation of α-dehydroamino acid esters and quinolines.
Methods of Application: The ligand was fabricated and utilized in the Rh and Ir-catalyzed asymmetric hydrogenation.
Results or Outcomes: The hydrogenation resulted in high yields with excellent enantioselectivities (90–99% ee).
Summary of the Application: The ruthenium complex of Xyl-P-Phos was found to be a highly active, enantioselective, and air-stable catalyst for the asymmetric hydrogenation of β-ketoesters.
Methods of Application: The ligand was synthesized and the structure of (S)-Xyl-P-Phos oxide was characterized by single crystal X-ray diffraction.
Results or Outcomes: The catalyst was found to be highly effective in the catalytic asymmetric hydrogenation of β-ketoesters and shows good potential for industrial applications.
Methods of Application: The ligand was fabricated and utilized in the Rh-catalyzed asymmetric hydrogenation.
Xyl-p-phos, (R)- is a phosphine compound with the molecular formula C₄₆H₅₀N₂O₄P₂ and a molecular weight of approximately 756.85 g/mol. It is characterized by its unique structure, which includes two phosphine groups and a bipyridine framework. This compound is notable for its chirality, as it possesses stereocenters that contribute to its optical activity, although it is classified as having no defined optical activity in certain contexts .
Several methods exist for the synthesis of Xyl-p-phos, (R)-:
Xyl-p-phos, (R)- finds applications primarily in:
Interaction studies involving Xyl-p-phos, (R)- typically focus on its coordination chemistry with transition metals. These studies help elucidate the stability and reactivity of metal-ligand complexes. Additionally, research may explore how these interactions affect catalytic efficiency and selectivity in various chemical transformations.
Xyl-p-phos, (R)- shares structural characteristics with several other phosphine compounds. Here are some similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Diphenylphosphine | Simple phosphine | Widely used in organic synthesis |
Tris(2-(dimethylamino)ethyl)phosphine | Tertiary phosphine | Strongly basic; used in catalysis |
Bis(diphenylphosphino)ethane | Bidentate ligand | Forms stable complexes with metals |
Phosphorus trichloride | Phosphorus halide | Used for phosphorus functionalization |
Xyl-p-phos, (R) distinguishes itself through its complex structure that combines multiple functional groups and chirality. Its ability to form diverse metal-ligand complexes makes it particularly valuable in catalytic applications compared to simpler phosphines like diphenylphosphine or tris(2-(dimethylamino)ethyl)phosphine.
(R)-Xyl-p-phos represents a sophisticated chiral bidentate phosphine ligand built around a 3,3'-bipyridine backbone [1] [2]. The molecular formula C₄₆H₅₀N₂O₄P₂ indicates a substantial molecule with a molecular weight of 756.864 g/mol [1] [2]. The complete IUPAC designation is [3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane [3] [4].
The molecular architecture comprises several key structural elements. The central core consists of a 3,3'-bipyridine unit, which serves as the foundational scaffold [1] [2]. This bipyridine backbone is substituted at the 4,4'-positions with two phosphine moieties, each bearing two 3,5-dimethylphenyl (xylyl) substituents [3] [5]. The presence of four methoxy groups at the 2,2',6,6'-positions of the bipyridine core provides additional steric bulk and electronic modification [3] [4].
The phosphine functional groups constitute the primary coordination sites for metal binding. Each phosphorus atom is bonded to two 3,5-dimethylphenyl rings, creating a sterically demanding environment around the coordination centers [1] [2]. The methyl substituents on the aromatic rings at the 3 and 5 positions enhance the electron-donating properties of the phosphine groups while providing significant steric protection [5].
The methoxy substituents on the pyridine rings serve multiple functions. They provide electronic stabilization through their electron-donating character and contribute to the overall steric environment around the bipyridine core [3] [4]. These substituents also influence the conformational preferences and axial chirality of the molecule.
The stereochemical properties of (R)-Xyl-p-phos arise from axial chirality rather than point chirality, as the molecule contains no traditional chiral centers [6] [7]. The absolute configuration is designated as (R) based on the Cahn-Ingold-Prelog priority rules applied to the axial arrangement around the bipyridine C-C bond [6] [7].
The axial chirality originates from restricted rotation around the central C-C bond connecting the two pyridine rings [6] [8]. This restricted rotation is caused by steric interactions between the bulky phosphine substituents and the methoxy groups positioned on adjacent pyridine rings [8] [9]. The energy barrier for rotation around this axis is sufficiently high to allow isolation of stable enantiomers at room temperature [8].
Optical rotation measurements provide direct evidence of the chiral nature. The (R)-enantiomer exhibits a specific optical rotation of [α]₂₀/D +125° (c = 1 in chloroform) [3], while the (S)-enantiomer shows the opposite rotation with [α]₂₀/D of negative value [7] [4]. This substantial optical rotation indicates significant chiroptical activity and confirms the enantiomeric purity of the isolated compounds.
The stereochemical designation follows established conventions for axially chiral biaryls [8] [9]. When viewed along the bipyridine C-C axis, the (R)-configuration corresponds to a clockwise arrangement of priority groups according to the Cahn-Ingold-Prelog sequence rules [8]. The high dihedral angle between the pyridine rings, influenced by steric congestion from the substituents, stabilizes the axial chirality [9] [10].
Configurational stability is enhanced by the tetramethoxy substitution pattern, which creates additional steric barriers to racemization [8] [9]. The bulky phosphine groups further contribute to the configurational stability by increasing the energy barrier for rotation around the central axis [8].
While specific X-ray crystallographic data for the free (R)-Xyl-p-phos ligand was not extensively detailed in the available literature, crystallographic studies of related ruthenium and platinum complexes containing this ligand provide valuable structural insights [11] [12] [13].
Crystallographic analysis of metal complexes reveals that Xyl-p-phos typically adopts a chelating coordination mode through both phosphorus atoms [13] [14]. The P-P bite angle, which is crucial for catalytic applications, is influenced by the bipyridine backbone conformation and the steric demands of the xylyl substituents [13] [14].
The crystal structures of related bipyridine phosphine complexes demonstrate characteristic features of the coordination geometry [13] [15]. The phosphorus atoms typically exhibit distorted tetrahedral geometry when coordinated to transition metals, with P-M-P angles reflecting the constraints imposed by the bipyridine backbone [13] [14].
Intermolecular interactions in the solid state include potential π-π stacking between aromatic rings and weak hydrogen bonding interactions involving the methoxy groups [15] [16]. These non-covalent interactions contribute to the overall crystal packing and may influence the stability of specific conformations in the solid state [16] [17].
The dihedral angle between the pyridine rings in related structures typically ranges from 30-70°, depending on the coordination environment and crystal packing forces [18] [10] [19]. This conformational flexibility allows the ligand to adapt to different metal coordination preferences while maintaining its chiral integrity [10].
The (S)-enantiomer of Xyl-p-phos exhibits identical molecular connectivity but opposite absolute configuration [7] [4]. The molecular formula and molecular weight remain identical (C₄₆H₅₀N₂O₄P₂, 756.8477 g/mol) [7] [4], confirming the enantiomeric relationship between the two forms.
Significant differences emerge in the physical properties between the enantiomers. The melting point of the (S)-enantiomer (158-162°C) [4] is notably lower than that of the (R)-enantiomer (190-194°C) [3], suggesting different crystal packing arrangements or intermolecular interactions in the solid state [16].
The optical rotation properties provide the most direct evidence of the enantiomeric relationship. While (R)-Xyl-p-phos exhibits a positive optical rotation of +125° [3], the (S)-enantiomer displays an equivalent but opposite negative rotation [7] [4]. This mirror-image relationship in optical activity confirms the enantiomeric purity and opposite absolute configurations.
Spectroscopic properties between the enantiomers are expected to be virtually identical in achiral environments [20] [21]. Nuclear magnetic resonance spectra should show identical chemical shifts and coupling patterns, as the local chemical environments around each nucleus are equivalent in the two enantiomers [20] [21].
The catalytic behavior of the two enantiomers typically exhibits opposite enantioselectivity in asymmetric transformations [22] [23] [24]. Studies of rhodium-catalyzed asymmetric reactions demonstrate that (R)-Xyl-p-phos and (S)-Xyl-p-phos provide complementary stereochemical outcomes, allowing access to both enantiomers of chiral products [24] [25].
In metal coordination, both enantiomers exhibit similar binding affinities and coordination geometries due to their identical steric and electronic properties [24] [14]. The choice between enantiomers depends primarily on the desired stereochemical outcome in catalytic applications rather than differences in coordination behavior [23] [24].
Irritant